1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
The compound 1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a small-molecule sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core. Its structure comprises:
- A 2-chlorophenyl group linked to a methanesulfonamide moiety.
- A 1-ethyl-substituted tetrahydroquinolin-2-one scaffold, where the sulfonamide group is attached at the 6-position.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-21-17-9-8-15(11-13(17)7-10-18(21)22)20-25(23,24)12-14-5-3-4-6-16(14)19/h3-6,8-9,11,20H,2,7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWYWURIJORPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that combines a chlorophenyl moiety, a tetrahydroquinoline framework, and a methanesulfonamide group. Its molecular formula is C18H20ClN2O3S, with a molecular weight of approximately 378.88 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These activities include:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.
Structural Characteristics
The unique combination of functional groups in this compound is believed to confer distinct pharmacological properties compared to its analogs. The presence of the chlorophenyl group and the tetrahydroquinoline structure enhances its interaction with biological targets.
Case Studies
- Anticancer Activity : A study found that a structurally related compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting that this compound could possess similar properties.
- Enzyme Inhibition : Research indicated that sulfonamide derivatives can act as inhibitors for various enzymes involved in metabolic processes. The specific interactions and mechanisms of action for this compound are yet to be fully elucidated but warrant further investigation.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | Similar sulfonamide and tetrahydroquinoline structures | Different substituents on the phenyl ring |
| N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide | Contains methyl groups instead of ethyl | Variation in alkyl chain length affects solubility |
| 7-Amino-N-(2-Oxo-Tetrahydroquinolin) Sulfonamide | Amino group instead of chlorophenyl | Potentially increased biological activity due to amine presence |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest possible interactions with:
- hERG Channels : Similar compounds have been shown to affect cardiac ion channels such as hERG (human ether-a-go-go-related gene), which could lead to cardiotoxicity concerns.
Comparison with Similar Compounds
Compound A : 1-(2-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Key Differences: Aromatic substituent: 2-fluoro-4-methylphenyl (vs. 2-chlorophenyl). Alkyl chain on tetrahydroquinolinone nitrogen: Propyl (vs. ethyl).
- Impact :
- The fluorine atom increases electronegativity and may enhance metabolic stability compared to chlorine.
- The propyl group may alter solubility and binding pocket interactions.
- Molecular Weight : 390.47 g/mol .
Compound B : N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
- Key Differences :
- Aromatic substituent : 4-methylphenyl (vs. 2-chlorophenyl).
- Alkyl chain on nitrogen : Methyl (vs. ethyl).
- Impact :
- The methyl group on the phenyl ring reduces steric hindrance compared to chlorine.
- The shorter methyl chain may decrease hydrophobic interactions in protein binding.
- Biological Relevance : Demonstrated binding to ABA receptors PYL2 and PP2C HAB1, suggesting utility as an abscisic acid mimic .
Core Modifications
Compound C : (S)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide
- Key Differences :
- Core functional group : Carboximidamide (vs. methanesulfonamide).
- Substituent on nitrogen : 2-(1-methylpyrrolidin-2-yl)ethyl (vs. ethyl).
- The pyrrolidine-derived substituent enhances stereochemical complexity, as evidenced by chiral separation (ee > 99%) .
- Optical Activity : [α]²⁵₅₈₉ = −18.0° (MeOH) for the (S)-enantiomer .
Data Table: Structural and Physicochemical Comparison
*Calculated based on formula.
Key Observations
Chlorine vs.
Alkyl Chain Length : Ethyl (C2) and propyl (C3) chains balance hydrophobicity and steric effects, while methyl (C1) may limit binding affinity in certain contexts.
Stereochemical Complexity : Chiral separation techniques (e.g., SFC) are critical for analogs like Compound C, where enantiomers exhibit distinct biological profiles .
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